1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1)
Overview
Description
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) is an organic compound with the molecular formula C4H3KN2O3. It is a potassium salt of 1,3,4-oxadiazole-2-carboxylic acid and is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry. This compound is known for its stability and solubility in water, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt can be synthesized through the following steps:
Reaction of 1,3,4-oxadiazole with oxalyl chloride: This reaction produces 1,3,4-oxadiazole-2-carbonyl chloride.
Reaction with potassium hydroxide: The 1,3,4-oxadiazole-2-carbonyl chloride is then reacted with potassium hydroxide to form 1,3,4-oxadiazole-2-carboxylic acid, potassium salt.
Industrial Production Methods
The industrial production of 1,3,4-oxadiazole-2-carboxylic acid, potassium salt involves similar synthetic routes but on a larger scale. The process typically includes:
Large-scale reaction vessels: These are used to handle the reagents and control the reaction conditions.
Purification steps: These include filtration, washing, and drying to obtain the pure compound.
Quality control: Ensuring the product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic reagents: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted oxadiazole derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of oxadiazole-2-carboxylic acid derivatives.
Reduction products: Reduction can result in the formation of oxadiazole-2-carboxylic acid alcohols.
Scientific Research Applications
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological activities.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid, potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include metabolic pathways, signal transduction pathways, and others, depending on the specific application of the compound .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazole derivatives: These compounds contain sulfur instead of oxygen in the ring structure.
1,3,4-Triazole derivatives: These compounds have an additional nitrogen atom in the ring structure.
Uniqueness
1,3,4-Oxadiazole-2-carboxylic acid, potassium salt is unique due to its stability, solubility in water, and versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it a valuable reagent in both research and industrial applications .
Properties
InChI |
InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7); | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQJBXFMILDJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C(=O)O.[K] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-66-2 | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.